molecular formula C11H26O6Si B231222 3beta,7alpha-Dihydroxychol-5-en-24-oic Acid CAS No. 19246-13-0

3beta,7alpha-Dihydroxychol-5-en-24-oic Acid

カタログ番号 B231222
CAS番号: 19246-13-0
分子量: 390.6 g/mol
InChIキー: PXHCARRJGFGPAC-YCBRVCGJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3beta,7alpha-Dihydroxychol-5-en-24-oic Acid, commonly known as 3beta,7alpha-DHCA, is a bile acid derivative that has been the subject of extensive research due to its potential therapeutic applications. This compound has shown promising results in various scientific studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail below.

作用機序

The mechanism of action of 3beta,7alpha-DHCA is not fully understood, but it is believed to act through various signaling pathways. It has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid metabolism, lipid metabolism, and glucose homeostasis. Activation of FXR leads to the upregulation of various genes involved in these processes, resulting in the observed physiological effects.

生化学的および生理学的効果

3beta,7alpha-DHCA has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, it has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. These effects make it a promising therapeutic agent for the treatment of various diseases.

実験室実験の利点と制限

One of the advantages of using 3beta,7alpha-DHCA in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one of the limitations is its relatively high cost, which may limit its use in large-scale experiments.

将来の方向性

There are several future directions for research on 3beta,7alpha-DHCA. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another area of interest is its role in regulating gut microbiota. It has been shown to have a significant impact on the composition of gut microbiota, and further research in this area may lead to new therapeutic strategies for various diseases. Finally, research on the development of novel derivatives of 3beta,7alpha-DHCA with improved pharmacological properties may lead to the development of more effective therapeutic agents.
In conclusion, 3beta,7alpha-DHCA is a promising compound with potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area may lead to the development of new therapeutic agents for the treatment of various diseases.

合成法

The synthesis of 3beta,7alpha-DHCA involves the oxidation of cholic acid, a primary bile acid, using potassium permanganate. The reaction yields 3beta,7alpha-DHCA, which can be purified using various chromatographic techniques. This synthesis method has been optimized in recent years, resulting in a high yield of pure 3beta,7alpha-DHCA.

科学的研究の応用

3beta,7alpha-DHCA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, it has been investigated for its role in regulating lipid metabolism and glucose homeostasis. These properties make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurological disorders.

特性

CAS番号

19246-13-0

製品名

3beta,7alpha-Dihydroxychol-5-en-24-oic Acid

分子式

C11H26O6Si

分子量

390.6 g/mol

IUPAC名

(4R)-4-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h13-14,16-20,22,25-26H,4-12H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1

InChIキー

PXHCARRJGFGPAC-YCBRVCGJSA-N

異性体SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

正規SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

同義語

3 beta,7 alpha-dihydroxychol-5-enoic acid
3,7-dihydroxychol-5-en-24-oic acid
3,7-dihydroxychol-5-enoic acid
3,7-dihydroxychol-5-enoic acid, (3alpha,5beta,7alpha)-isomer
3,7-dihydroxychol-5-enoic acid, (3alpha,7alpha)-isomer
3,7-dihydroxychol-5-enoic acid, (3alpha,7beta)-isomer
3,7-dihydroxychol-5-enoic acid, (3beta,7beta)-isome

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。